2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
The compound “2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine” is an aromatic amine . It is also known by other names such as thiophene-2-ethylamine, 2-thiophene ethyl amine, and 2-(thien-2-yl)ethylamine .
Synthesis Analysis
This compound can be used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis
The molecular formula of this compound is C6H9NS . It is an aromatic amine and undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Chemical Reactions Analysis
As mentioned earlier, this compound can react with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea to synthesize pyrimidine derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.21 g/mol . It has a boiling point of 200-201 °C/750 mmHg and a density of 1.087 g/mL at 25 °C . The refractive index is n20/D 1.551 .Scientific Research Applications
Generation of Structurally Diverse Libraries
A study by Roman (2013) focused on the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound. This work showcased the compound's utility in synthesizing a range of derivatives, including dithiocarbamates, thioethers, and various NH-azoles, highlighting its versatility as a precursor in chemical synthesis Roman, 2013.
Novel Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using derivatives of the compound of interest and evaluated their antimicrobial activity. This study demonstrates the compound's role in developing new materials with potential biological applications Puthran et al., 2019.
Opto-Electronics Applications
Ramkumar and Kannan (2015) explored the synthesis and characterization of novel heterocyclic compounds, including a derivative of the compound, for opto-electronics. Their work highlights the potential use of these derivatives in developing blue and green emissive materials for opto-electronic applications Ramkumar & Kannan, 2015.
Functionalized Indole Derivatives
El‐Mekabaty et al. (2017) reported the synthesis of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole, showcasing the chemical versatility and potential pharmaceutical applications of compounds within this chemical class El‐Mekabaty et al., 2017.
Anti-Tumor Agents
Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as potent anti-tumor agents. This research underlines the compound's relevance in medicinal chemistry, particularly in developing new anticancer therapies Gomha et al., 2016.
Safety and Hazards
Future Directions
The compound has potential applications in the synthesis of pyrimidine derivatives and in the functionalization of multiwall carbon nanotubes (MWCNT) . Its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells has been investigated .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-pyrazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCOOWFCRJKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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